Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 1321613-03-9
VCID: VC11714495
InChI: InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F
Molecular Formula: C14H17BClFO4
Molecular Weight: 314.54 g/mol

Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

CAS No.: 1321613-03-9

Cat. No.: VC11714495

Molecular Formula: C14H17BClFO4

Molecular Weight: 314.54 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate - 1321613-03-9

Specification

CAS No. 1321613-03-9
Molecular Formula C14H17BClFO4
Molecular Weight 314.54 g/mol
IUPAC Name methyl 2-chloro-6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Standard InChI InChI=1S/C14H17BClFO4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3
Standard InChI Key LAJJSDUMRMAAPH-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzoate ester backbone substituted at the 2-position with chlorine, the 6-position with fluorine, and the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This arrangement creates a sterically hindered environment that influences its reactivity and interactions (Figure 1) .

Table 1: Key Structural and Physicochemical Data

PropertyValue
CAS Number1321613-03-9
Molecular FormulaC14H17BClFO4\text{C}_{14}\text{H}_{17}\text{BClFO}_{4}
Molecular Weight314.54 g/mol
DensityNot reported
Melting/Boiling PointsNot reported
Spectral Data (NMR)1H NMR^1\text{H NMR}: δ 7.94 (d, J = 2.0 Hz), 3.94 (s, -OCH3_3)

The boron atom in the dioxaborolane group adopts a trigonal planar geometry, enabling participation in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing chlorine and fluorine substituents polarize the aromatic ring, enhancing electrophilic substitution at specific positions .

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves a palladium-catalyzed borylation of a halogenated benzoate precursor. A representative procedure from the Royal Society of Chemistry involves:

  • Starting Material: Methyl 2-bromo-5-chlorobenzoate (3.15 g, 12.63 mmol).

  • Catalyst: Pd(dppf)Cl2_2·DCM (4 mol%).

  • Conditions: Bis(pinacolato)diboron (1.1 equiv), KOAc (3 equiv) in 1,4-dioxane at 80°C under nitrogen .

  • Yield: 74% after purification .

This method highlights the efficiency of Miyaura borylation for introducing boronates into aromatic systems.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal ValueEffect on Yield
Catalyst Loading4 mol% Pd(dppf)Cl2_2Maximizes turnover
Temperature80°CBalances rate and decomposition
Reaction Time2 hoursCompletes conversion

Characterization Techniques

  • 1H NMR^1\text{H NMR}: Peaks at δ 7.94 (d, J = 2.0 Hz) and δ 3.94 (s) confirm aromatic protons and methoxy groups, respectively .

  • IR Spectroscopy: Stretching vibrations at 1721 cm1^{-1} (ester C=O) and 1344 cm1^{-1} (B-O) .

Reactivity and Functional Group Transformations

Boron-Centered Reactivity

The dioxaborolane moiety undergoes transmetalation in Suzuki couplings, enabling aryl-aryl bond formation. For example, reaction with aryl halides in the presence of Pd catalysts yields biaryl structures, critical in drug discovery .

Halogen Substituent Reactivity

  • Chlorine: Participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides.

  • Fluorine: Enhances ring electron deficiency, directing electrophiles to meta positions .

Applications in Medicinal Chemistry and Materials Science

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and protease modulators. Its boronate group facilitates late-stage diversification, reducing synthetic steps .

Target ClassExample Drug CandidateRole of Boronate
Tyrosine KinasesImatinib analogsEnhances binding affinity
Protease InhibitorsBoronic acid-based therapiesTransition state mimicry

Materials Science Applications

  • Organic Electronics: As a hole-transport material in OLEDs due to planar aromatic systems.

  • Polymer Chemistry: Cross-linker in boronate ester-based hydrogels.

SupplierPurityPackaging
BLD Pharmatech95%1 g, 5 g
Angene International97%10 g, 50 g

Prices range from $200–$500 per gram, reflecting high demand for research-scale quantities .

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability.

  • Catalytic Applications: Explore asymmetric catalysis using boronates.

  • Material Stability: Investigate degradation under environmental conditions.

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